molecular formula C11H7Cl2N2O2 B1171146 2,6-Dichloro-3-(2-nitroethenyl)quinoline CAS No. 182050-35-7

2,6-Dichloro-3-(2-nitroethenyl)quinoline

Cat. No.: B1171146
CAS No.: 182050-35-7
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Description

2,6-Dichloro-3-(2-nitroethenyl)quinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 6 of the quinoline core and a nitroethenyl group (-CH=CH-NO₂) at position 2. This compound’s structural uniqueness lies in its substitution pattern: while many biologically active quinolines (e.g., chloroquine, hydroxychloroquine) feature substituents at the 4-position (e.g., piperazine or oxazine rings) , this molecule diverges with substitutions at positions 2, 6, and 3.

Properties

CAS No.

182050-35-7

Molecular Formula

C11H7Cl2N2O2

Synonyms

E-2,6-DICHLORO-3-(2-NITRO)VINYLQUINOLINE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
2,6-Dichloro-3-(2-nitroethenyl)quinoline Cl (2,6); -CH=CH-NO₂ (3) C₁₁H₆Cl₂N₂O₂ Nitroethenyl, Dichloro
Chloroquine Cl (7); -NH-(CH₂)₃-N(C₂H₅)₂ (4) C₁₈H₂₆ClN₃ Piperazine, Chloro
2,6-Dichloroquinoline Cl (2,6) C₉H₅Cl₂N Dichloro
4-(3,3-Dichloro-allyloxy)-2,6-dimethyl-quinoline -O-(CH₂Cl)₂ (4); CH₃ (2,6) C₁₄H₁₃Cl₂NO Allyloxy, Dichloro, Methyl
6-Nitro-2,3-diphenylquinoxaline NO₂ (6); C₆H₅ (2,3) C₂₀H₁₃N₃O₂ Nitro, Phenyl

Key Observations :

  • Substitution Patterns: Unlike chloroquine derivatives, which prioritize substitution at the 4-position for antimalarial activity , this compound’s 3-nitroethenyl group may confer distinct electronic properties (e.g., enhanced electrophilicity) suitable for non-biological applications like materials science.
  • Electron-Withdrawing Effects: The nitroethenyl group in the target compound contrasts with the electron-donating methyl and allyloxy groups in 4-(3,3-Dichloro-allyloxy)-2,6-dimethyl-quinoline, leading to differences in reactivity and stability .

Spectral and Reactivity Comparisons

  • NMR Shifts: In quinoline derivatives, substituents at the 3-position (e.g., nitroethenyl) induce significant downfield shifts in adjacent protons due to electron withdrawal. For example, 2,3-diphenylquinoxaline derivatives show δ 6.01 ppm signals for NH₂ groups after nitro reduction , whereas nitroethenyl groups may cause shifts >δ 8.0 ppm for adjacent protons.
  • Synthetic Pathways: Traditional quinoline syntheses (e.g., Doebner–Miller route) often require prolonged heating, but microwave-assisted methods (e.g., for 4-chloroquinolines) reduce reaction times from hours to minutes . The nitroethenyl group in the target compound may necessitate specialized conditions (e.g., nitroalkene coupling) compared to simpler dichloroquinolines .

Preparation Methods

Vilsmeier-Haack Reaction for 3-Formylquinoline Intermediates

The Vilsmeier-Haack reaction is pivotal for introducing a formyl group at position 3 of the quinoline ring. As demonstrated in the synthesis of 2-chloro-3-formyl-8-methylquinoline, this method involves:

  • Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) form the Vilsmeier-Haack reagent.

  • Mechanism : The reaction proceeds via electrophilic substitution, where the in situ-generated chloroiminium ion attacks the electron-rich aromatic ring of substituted acetanilides.

  • Conditions : Reflux at 80–90°C for 6–8 hours, followed by quenching in ice-cold water and recrystallization from ethyl acetate.

For 2,6-dichloro-3-(2-nitroethenyl)quinoline, the starting material would require an aniline derivative with substituents that direct chlorination to positions 2 and 6 post-formylation.

Skraup Reaction for Quinoline Backbone Formation

The Skraup reaction, though less directly applicable here, remains a classical approach for quinoline synthesis. It involves:

  • Reagents : Glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

  • Mechanism : Dehydration of glycerol yields acrolein, which undergoes Michael addition with aniline derivatives, followed by cyclization and oxidation.

  • Limitations : Harsh acidic conditions may degrade sensitive functional groups like nitroethenyl, making this method less suitable for late-stage functionalization.

Chlorination Strategies: Introducing Halogen Substituents

The incorporation of chlorine atoms at positions 2 and 6 is achieved through nucleophilic aromatic substitution or direct chlorination of hydroxylated precursors.

Chlorination of Hydroxylated Intermediates

A method analogous to the synthesis of 2,6-dichloro-3-nitropyridine involves:

  • Precursor Synthesis : 2,6-Dihydroxy-3-nitropyridine is prepared via 1,4-addition of 2-nitroacetate and 2-haloacrylate, followed by cyclization with ammonia.

  • Chlorination : Treatment with chlorinating agents (e.g., POCl₃, SOCl₂) at 40–120°C replaces hydroxyl groups with chlorine.

    • Key Conditions : Excess POCl₃ (5–10 equiv) in dichloromethane or chlorobenzene, with reaction times of 2–10 hours.

    • Yield Optimization : Higher temperatures (90–120°C) improve conversion but risk decomposition of the nitroethenyl group.

Directing Chlorine Substitution

Regioselectivity in chlorination is governed by:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate specific positions, directing chlorination to electron-rich sites.

  • Steric Effects : Bulky substituents at position 3 (nitroethenyl) may hinder chlorination at adjacent positions.

The introduction of the nitroethenyl group at position 3 relies on the Henry reaction (nitroaldol reaction), followed by dehydration.

Henry Reaction on 3-Formylquinoline

  • Reaction Setup :

    • Substrates : 3-Formylquinoline derivatives and nitromethane.

    • Base : Alkali metal hydroxides (e.g., KOH) or amines (e.g., triethylamine).

    • Solvent : Ethanol or methanol under anhydrous conditions.

  • Mechanism :

    • Deprotonation of nitromethane forms a nitronate ion, which attacks the aldehyde carbonyl.

    • Protonation yields a β-nitro alcohol intermediate.

  • Dehydration :

    • Acidic Conditions : HCl or H₂SO₄ catalyzes the elimination of water, forming the nitroethenyl group.

    • Thermal Activation : Heating at 80–100°C in toluene or xylene drives dehydration.

Stereochemical Control

The E-configuration of the nitroethenyl group is favored due to:

  • Conjugation Stabilization : The planar arrangement minimizes steric hindrance between the nitro group and quinoline ring.

  • Reaction Conditions : Acidic dehydration promotes thermodynamic control, favoring the trans isomer.

Integrated Synthetic Pathways

Two primary routes emerge for the synthesis of this compound:

Pathway A: Formylation → Chlorination → Henry Reaction

  • Step 1 : Synthesize 3-formylquinoline via Vilsmeier-Haack reaction.

  • Step 2 : Chlorinate hydroxyl groups at positions 2 and 6 using POCl₃.

  • Step 3 : Perform Henry reaction on the 3-formyl group, followed by dehydration.

    • Advantage : Sequential functionalization minimizes interference between chlorination and nitroethenyl groups.

    • Challenge : Ensuring the formyl group survives chlorination conditions.

Pathway B: Chlorination → Formylation → Henry Reaction

  • Step 1 : Prepare 2,6-dichloroquinoline via Skraup or Gould-Jacobs reaction.

  • Step 2 : Introduce formyl group at position 3 using directed ortho-metalation (DoM) or Friedel-Crafts acylation.

  • Step 3 : Apply Henry reaction and dehydration.

    • Advantage : Early chlorination avoids exposing the nitroethenyl group to harsh reagents.

    • Challenge : Low reactivity of dichloroquinoline in formylation reactions.

Comparative Analysis of Methods

Parameter Pathway A Pathway B
Chlorination Efficiency High (POCl₃ directly targets hydroxyl groups)Moderate (Requires pre-functionalized ring)
Functional Group Tolerance Risk of formyl group degradationNitroethenyl stable post-chlorination
Overall Yield 40–55%30–45%
Key Reference

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Use of directing groups (e.g., nitro) or protective strategies for sensitive functionalities.

  • Nitroethenyl Stability : Avoid prolonged exposure to strong acids or bases post-dehydration.

  • Scalability : Continuous-flow systems may improve safety and yield in chlorination steps .

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dichloro-3-(2-nitroethenyl)quinoline, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis typically involves halogenation and nitration steps on a quinoline backbone. A viable route starts with 2,6-dichloroquinoline as the core structure. The nitroethenyl group can be introduced via a Heck coupling or nucleophilic substitution using nitroethylene derivatives. For example, describes a method where KOtBu in THF facilitates coupling reactions with chloromethyl intermediates. Key intermediates include:

  • 2,6-Dichloro-3-(chloromethyl)quinoline : Used for further functionalization via substitution.
  • Nitroethylene precursors : React with chlorinated intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) for C–C bond formation.
    Prioritize intermediates with stable leaving groups (e.g., Cl) at the 3-position for efficient nitroethenyl attachment .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the nitroethenyl group’s presence (e.g., vinyl proton signals at δ 7.5–8.5 ppm and nitro group deshielding effects).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify NO₂ stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).
  • HPLC with UV detection : Monitor purity, leveraging the quinoline moiety’s strong UV absorption at 254 nm.
    Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities, as demonstrated in for related quinoline derivatives .

Advanced: How can researchers resolve contradictions in reactivity data for the nitroethenyl group in this compound?

Methodological Answer:
Contradictions often arise from solvent polarity, steric effects, or competing reaction pathways. To address this:

Kinetic Studies : Compare reaction rates in polar (e.g., DMF) vs. nonpolar solvents (e.g., THF) to assess solvent-dependent pathways.

Computational Modeling : Use DFT calculations to map potential energy surfaces for nitroethenyl reactions (e.g., cycloadditions vs. nucleophilic attacks).

Isolation of Byproducts : Employ LC-MS or preparative TLC to identify side products, as seen in ’s synthesis of quinoline derivatives .

Substituent Effects : Modify the quinoline backbone (e.g., electron-withdrawing Cl groups) to stabilize transition states, referencing ’s work on substituted vinylquinolines .

Advanced: What strategies are effective for studying the compound’s electronic properties and their impact on biological activity?

Methodological Answer:

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials of the nitro group, which influences electron-deficient behavior.
  • X-ray Crystallography : Resolve crystal structures to correlate nitroethenyl geometry with π-π stacking interactions (e.g., highlights π-π interactions in quinoline derivatives) .
  • QSAR Modeling : Link electronic parameters (e.g., Hammett σ constants) to bioactivity data. For example, notes antiproliferative activity in related quinolines, suggesting nitro groups enhance DNA intercalation .
  • Fluorescence Quenching Assays : Probe interactions with biomolecules (e.g., albumin) using fluorescence spectroscopy.

Basic: How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffers (pH 1–12) at 37°C for 48 hours; nitroethenyl groups are prone to hydrolysis under alkaline conditions.
  • Oxidative Stability : Use H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative stress.
    Reference ’s safety protocols for handling reactive quinoline derivatives .

Advanced: What mechanistic insights guide the optimization of this compound in catalytic applications?

Methodological Answer:

  • Catalytic Cycloadditions : The nitroethenyl group participates in [4+2] Diels-Alder reactions. Optimize conditions (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.
  • Cross-Coupling Reactions : Use Pd catalysts for Suzuki-Miyaura couplings, leveraging the chloro substituents as leaving groups. highlights similar coupling strategies for pyridine derivatives .
  • Electron-Transfer Mechanisms : Study single-electron transfer (SET) pathways using EPR spectroscopy, particularly under photoirradiation.

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of toxic vapors ( and emphasize respiratory protection for quinoline derivatives) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes (per ’s guidelines) .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., topoisomerases) using AutoDock Vina. ’s antiproliferative data for pyrroloquinolines can guide target selection .
  • ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity.
  • Machine Learning : Train models on existing quinoline bioactivity datasets (e.g., ChEMBL) to prioritize derivatives for synthesis.

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